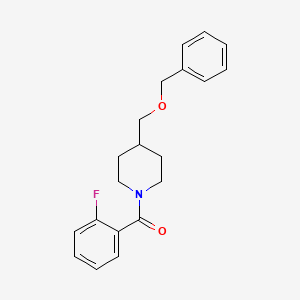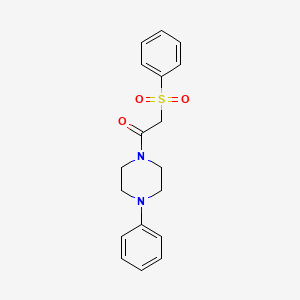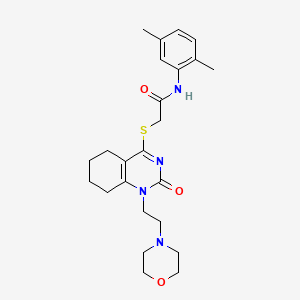![molecular formula C17H19N5O5 B2608016 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034470-53-4](/img/structure/B2608016.png)
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar 1,3,5-triazine derivatives involves the displacement of chloride ions in cyanuric chloride . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,5-triazine ring with methoxy and morpholino substituents at the 4 and 6 positions, respectively. This triazine ring is linked to a benzo[d][1,3]dioxole-5-carboxamide group.Chemical Reactions Analysis
The compound is likely to be involved in reactions typical of 1,3,5-triazines and carboxamides. For instance, 1,3,5-triazines can undergo reactions with amines, and carboxamides can participate in reactions with acids .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 373.369. Further physical and chemical properties are not provided in the retrieved sources.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of 1,3,5-triazine, such as this compound, exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These properties make it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
1,3,5-Triazine derivatives are also being explored for their anticancer properties. The compound’s structure allows it to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines . This makes it a valuable subject for research in developing new cancer therapies.
Antiviral Applications
The compound has potential antiviral applications due to its ability to inhibit viral replication. Studies have shown that triazine derivatives can be effective against viruses such as HIV and influenza . This opens up possibilities for its use in antiviral drug development.
Anti-inflammatory Effects
Research has demonstrated that this compound can exhibit anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Herbicidal Activity
1,3,5-Triazine derivatives are well-known for their herbicidal properties. This compound can be used to develop new herbicides that are effective against a wide range of weeds . Its selective action on plant enzymes makes it a valuable tool in agricultural research.
Photostabilizers in Polymers
The compound can be used as a photostabilizer in polymers. Its ability to absorb UV light and prevent the degradation of polymer materials makes it useful in extending the lifespan of plastic products . This application is particularly relevant in the production of outdoor materials and coatings.
Siderophore-Mediated Drug Delivery
This compound has potential applications in siderophore-mediated drug delivery systems. Siderophores are molecules that bind and transport iron in microbial systems. By attaching drugs to siderophores, it is possible to target bacterial infections more effectively . This approach can enhance the efficacy of antibiotics and reduce side effects.
Corticotrophin-Releasing Factor Receptor Antagonists
Research has shown that triazine derivatives can act as corticotrophin-releasing factor (CRF) receptor antagonists . These compounds can be used to develop new treatments for stress-related disorders, such as anxiety and depression, by modulating the body’s stress response.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial activity .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit the growth or function of the target organisms .
Biochemical Pathways
It is suggested that the compound may interfere with essential biochemical processes in the target organisms, leading to their inhibition .
Result of Action
It is suggested that the compound may inhibit the growth or function of the target organisms .
Orientations Futures
The compound could be further studied for its potential biological activities. For instance, similar 1,3,5-triazine derivatives have shown promising anti-proliferative activity against cancer cell lines . Therefore, this compound could be an excellent scaffold for the development of new anti-cancer agents .
Propriétés
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-24-17-20-14(19-16(21-17)22-4-6-25-7-5-22)9-18-15(23)11-2-3-12-13(8-11)27-10-26-12/h2-3,8H,4-7,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNHJXYUVKMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2607933.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2607937.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2607938.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607945.png)
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2607946.png)



![N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2607951.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2607954.png)
